

# A Technical Guide to NICE Indicator IND81 for Diabetes Mellitus

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## Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the National Institute for Health and Care Excellence (NICE) indicator **IND81**, focusing on its core components, underlying scientific principles, and implications for research and development in the field of diabetes.

## Introduction to NICE Indicator IND81

NICE indicator **IND81** is a quality measure used within the United Kingdom's National Health Service (NHS) to assess the percentage of patients with diabetes who have received an annual foot examination and risk classification.<sup>[1]</sup> This indicator is a critical component of the Quality and Outcomes Framework (QOF), a voluntary program that rewards general practices for providing high-quality patient care.<sup>[2][3]</sup> The primary objective of **IND81** is to facilitate the early identification of patients at risk of developing diabetic foot complications, such as ulceration and amputation, thereby enabling timely preventative interventions.<sup>[1]</sup>

The risk of foot problems in individuals with diabetes is significantly elevated, primarily due to diabetic neuropathy (nerve damage) and peripheral arterial disease (poor circulation).<sup>[4]</sup> Regular evaluation of the skin, soft tissues, and the musculoskeletal, vascular, and neurological condition of the feet is essential for identifying those at increased risk of ulceration.<sup>[4]</sup>

## Quantitative Data and Performance

The achievement of NICE indicator **IND81** is publicly reported and provides a valuable dataset for understanding the implementation of diabetic foot care standards. The data is collected from general practices across England.

Table 1: National Achievement for NICE Indicator **IND81** in England (2020-2024)

Fiscal Year	Achievement Rate (%)
2023/24	77.2% <a href="#">[1]</a>
2022/23	Data for the specific indicator was published by NHS Digital, with North East London being among the best in England for all cardiovascular metrics, including the diabetes foot exam. <a href="#">[5]</a>
2021/22	Due to the impact of the COVID-19 pandemic, QOF implementation was altered, with some indicators being income protected. While data was collected, direct comparison of achievement rates may be misleading. <a href="#">[6]</a> <a href="#">[7]</a>
2020/21	Similar to 2021/22, the majority of QOF indicators were income protected due to the COVID-19 pandemic, affecting the accuracy and comparability of achievement data. <a href="#">[8]</a>

Note: The COVID-19 pandemic led to changes in the QOF, with many indicators being "income protected" for the fiscal years 2020/21 and 2021/22. This means that practices were paid regardless of their recorded activity for these indicators, which may have influenced the reported achievement rates.[\[7\]](#)[\[8\]](#)

## Experimental Protocols: The Diabetic Foot Examination

The annual diabetic foot examination is a systematic process involving several key assessments. The following protocol is synthesized from NICE guideline NG19 and other clinical best practices.

## Patient History and Initial Inspection

- **Patient History:** Inquire about previous foot ulcerations, amputations, neuropathic symptoms (e.g., numbness, tingling, pain), and vascular symptoms (e.g., claudication).
- **Footwear and Gait Assessment:** Inspect the patient's footwear for appropriate sizing and signs of abnormal wear. Observe the patient's gait for any abnormalities.
- **Skin Inspection:** Visually inspect the entire surface of both feet, including between the toes, for any of the following:
  - Ulcers or breaks in the skin
  - Calluses or corns
  - Signs of infection (redness, warmth, swelling, discharge)
  - Dryness or cracking of the skin
  - Changes in skin color

## Neurological Assessment

The primary method for assessing sensory neuropathy is the 10g monofilament test.

- **Patient Preparation:** The patient should be in a relaxed position, either sitting or lying down. Ask the patient to close their eyes.
- **Application of Monofilament:**
  - Touch the monofilament to the patient's skin on an area with intact sensation (e.g., the arm) to demonstrate the sensation they should expect.
  - Apply the monofilament perpendicular to the skin's surface at specific sites on the plantar surface of the foot (commonly the hallux, 1st, 3rd, and 5th metatarsal heads).
  - Apply enough force to cause the filament to bend into a "C" shape and hold for 1-2 seconds.

- Ask the patient to respond "yes" when they feel the sensation.
- Interpretation: An inability to feel the monofilament at one or more sites indicates a loss of protective sensation (LOPS) and an increased risk of ulceration.

## Vascular Assessment

Assessment of the vascular supply to the feet is crucial for identifying peripheral arterial disease.

- Palpation of Pedal Pulses:
  - With the patient in a supine position, attempt to palpate the dorsalis pedis pulse (on the dorsum of the foot) and the posterior tibial pulse (behind the medial malleolus).
  - Record the pulses as present or absent.
- Visual Inspection: Look for other signs of vascular insufficiency, such as pallor on elevation, dependent rubor (redness when the foot is hanging down), and delayed capillary refill time.

## Musculoskeletal Assessment

- Foot Deformity: Assess for any structural abnormalities, including:
  - Hammer toes or claw toes
  - Prominent metatarsal heads
  - Bunions (hallux valgus)
  - Charcot foot (a severe deformity resulting from nerve damage)
- Joint Mobility: Assess the range of motion of the ankle and toe joints.

## Risk Classification

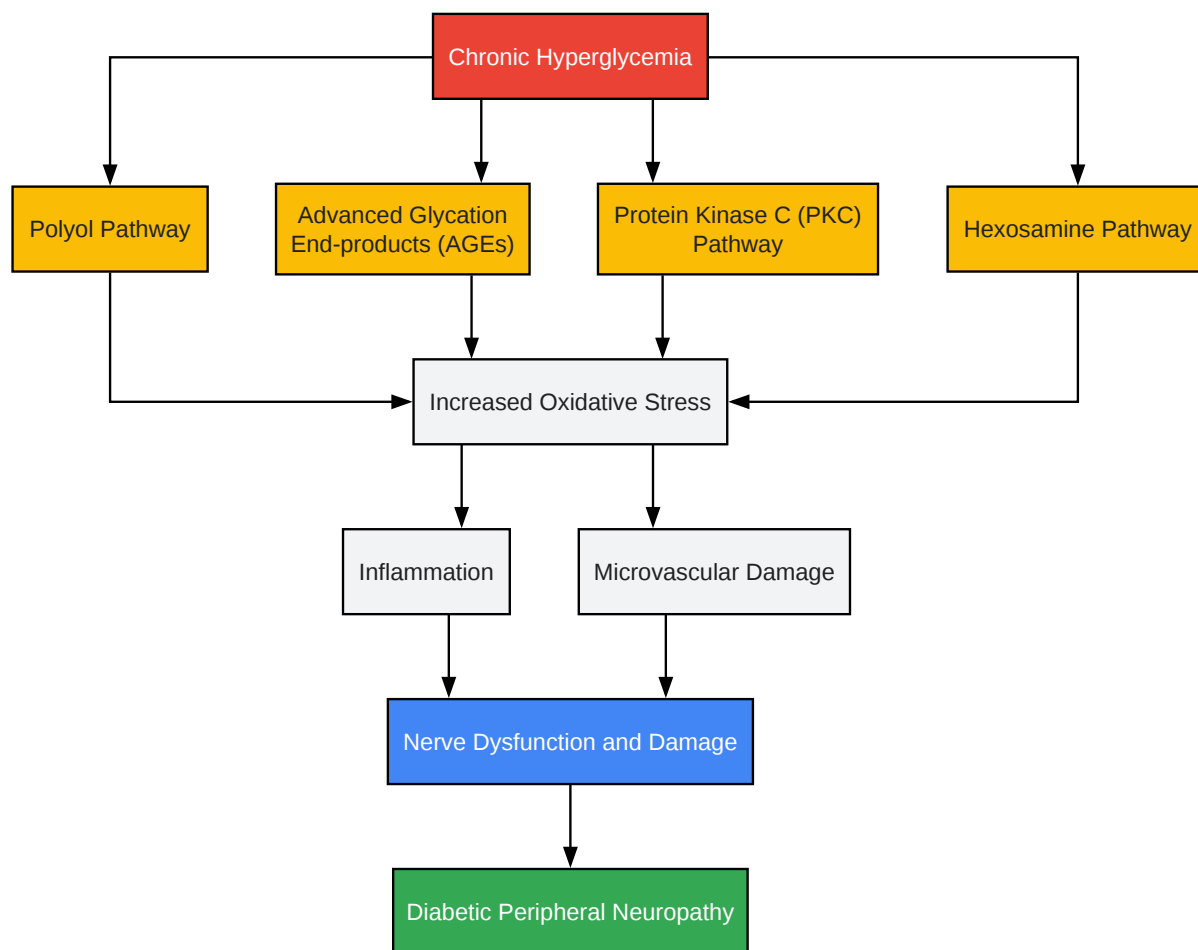
Based on the findings of the examination, patients are stratified into one of four risk categories as defined by NICE:

- Low Risk: Normal sensation and palpable pulses.
- Increased Risk (Moderate Risk): Neuropathy or absent pulses.
- High Risk: Neuropathy or absent pulses in combination with deformity, skin changes, or a history of previous ulceration.
- Ulcerated Foot: Presence of an active foot ulcer.

## Signaling Pathways in Diabetic Foot Pathophysiology

The development of diabetic foot complications is a multifactorial process driven by hyperglycemia and the subsequent activation of detrimental signaling pathways. The following diagrams illustrate key pathways involved in diabetic peripheral neuropathy and peripheral vascular disease.

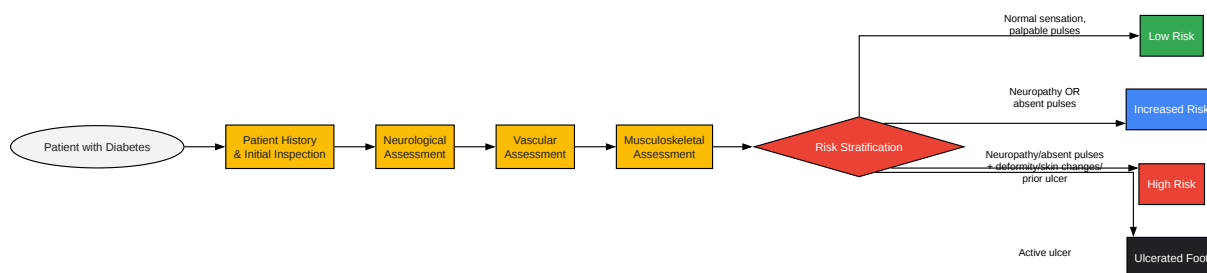
## Pathophysiology of Diabetic Peripheral Neuropathy



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Caption: Key metabolic pathways activated by hyperglycemia leading to diabetic peripheral neuropathy.

## Experimental Workflow for Diabetic Foot Examination and Risk Stratification



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Caption: Workflow for the annual diabetic foot examination and subsequent risk classification.

## Implications for Research and Drug Development

A thorough understanding of NICE indicator **IND81** and its underlying scientific principles offers several opportunities for researchers and drug development professionals:

- **Targeted Therapies:** The signaling pathways implicated in diabetic neuropathy and peripheral vascular disease represent key targets for novel therapeutic interventions. Drugs that can modulate the polyol, AGE, PKC, or hexosamine pathways, or that can mitigate oxidative stress and inflammation, have the potential to prevent or slow the progression of diabetic foot complications.
- **Biomarker Discovery:** The risk stratification framework of **IND81** highlights the need for more precise and early biomarkers of nerve and vascular damage. Research into novel biomarkers could lead to more accurate risk prediction and personalized preventative strategies.
- **Regenerative Medicine:** For patients who have already developed neuropathy or vascular disease, regenerative medicine approaches, such as stem cell therapy or growth factor administration, could offer the potential to repair damaged tissues and restore function.

- Clinical Trial Design: The clear and measurable outcome of **IND81** (i.e., the annual foot examination and risk classification) can serve as a valuable endpoint in clinical trials evaluating the efficacy of new treatments for diabetic foot disease. The quantitative data on achievement rates can also inform the design of real-world evidence studies.

In conclusion, NICE indicator **IND81** is more than just a quality metric; it is a reflection of the clinical imperative to proactively manage the risk of diabetic foot disease. For the scientific and pharmaceutical communities, it provides a clear framework for understanding the clinical needs and for developing innovative solutions to this significant complication of diabetes.

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